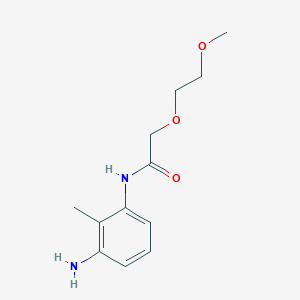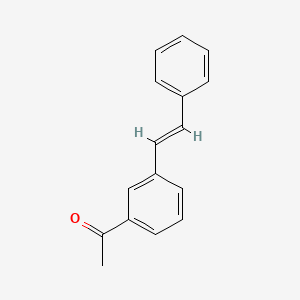
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, also known as PTEBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Structure-Activity Relationships
Research on thiophene derivatives, including compounds similar to N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, has shown a broad spectrum of biological activities due to their diverse molecular structures. These activities are influenced by various therapeutic properties as indicated by specific biological test systems. The interchange with the thiophene ring, including analogs like benzofuran, has been studied, but no consistent superiority of any molecular structure has been established, highlighting the complex nature of structure-activity relationships in these compounds (Drehsen & Engel, 1983).
Chemical Inhibition Potential
The compound's structural features, particularly the pyrazole and thiophene rings, are of interest in the study of chemical inhibitors, especially in the context of cytochrome P450 isoforms in human liver microsomes. These enzymes metabolize a wide range of drugs, and understanding the inhibition potential of compounds like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide can help predict drug-drug interactions (Khojasteh et al., 2011).
Antitumor Activity
Imidazole derivatives, including structurally related compounds, have been reviewed for their antitumor activity. This includes a variety of derivatives that have shown promising results in preclinical testing, indicating the potential for compounds with similar structures, like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, to serve as leads in the development of new antitumor drugs (Iradyan et al., 2009).
Synthesis of Heterocycles
The pyrazole core of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide is a significant pharmacophore in many biologically active compounds. Pyrazole derivatives have been extensively used as synthons in organic synthesis, displaying a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and more. The methodologies involved in synthesizing pyrazole-appended heterocyclic skeletons highlight the chemical versatility and potential applications of such compounds in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Pharmacological Properties of Benzofuran Derivatives
Benzofuran derivatives, a part of the compound's structure, have shown significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These activities make benzofuran compounds, like N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide, attractive for further chemical and pharmaceutical research, potentially leading to the development of new therapeutic drugs (Miao et al., 2019).
properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(16-11-13-5-1-2-6-15(13)23-16)19-12-14(17-7-3-10-24-17)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYBFSQMGPYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CS3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Benzylamino-methyl)-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B2800959.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol hydrochloride](/img/structure/B2800960.png)

![3-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-methoxybenzamide](/img/structure/B2800963.png)
![1-(2-Fluoro-6-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2800967.png)
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]acetic acid](/img/structure/B2800968.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2800972.png)




